tert-butyl N-(4-bromobutyl)-N-methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUPIPOOFDSKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of N Boc Protected Bromoalkyl Amines As Synthetic Precursors
N-Boc-protected bromoalkyl amines are a class of organic compounds that have garnered considerable attention for their utility as synthetic intermediates. The strategic importance of these molecules lies in the orthogonal reactivity of their two key functional groups: the nucleophilic amine, temporarily masked by the acid-labile Boc protecting group, and the electrophilic alkyl bromide.
The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation. nih.gov This stability allows for chemical modifications at other sites of the molecule without affecting the protected amine. The Boc group can be readily removed under mild acidic conditions, regenerating the free amine for subsequent reactions. This straightforward deprotection protocol is a key advantage in multi-step synthetic sequences.
The presence of a bromine atom on the alkyl chain introduces an electrophilic center, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups through reactions with various nucleophiles, such as amines, alcohols, thiols, and carbanions. This versatility enables the construction of diverse molecular frameworks.
The combination of a protected amine and an alkyl bromide within the same molecule, as seen in tert-butyl N-(4-bromobutyl)-N-methylcarbamate, provides a powerful tool for the synthesis of cyclic amines and other nitrogen-containing heterocycles. Intramolecular cyclization, following the activation of either the nucleophilic or electrophilic center, is a common and efficient strategy for the formation of five-, six-, and seven-membered rings, which are prevalent motifs in many natural products and pharmaceutical agents.
Overview of Research Trajectories for Tert Butyl N 4 Bromobutyl N Methylcarbamate in Contemporary Organic Chemistry
Direct Synthesis Pathways to this compound
Two principal retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the late-stage introduction of the bromine atom via functional group interconversion from a corresponding alcohol. The second strategy relies on constructing the carbon-nitrogen bond by alkylating a suitable carbamate (B1207046) precursor with a brominated electrophile.
Bromination Reactions of Corresponding Alcohols
This synthetic route identifies tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate as the key immediate precursor biosynce.com. The synthesis hinges on the effective conversion of the terminal primary alcohol group into a bromide. This transformation is a common and well-documented process in organic synthesis, with several reliable methods available.
One of the most frequently employed methods for such conversions is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrabromide (CBr₄), to achieve a mild and efficient bromination. The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion.
Reaction Scheme: tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate + PPh₃ + CBr₄ → this compound + HCBr₃ + Ph₃P=O
The primary advantage of this method is its compatibility with the acid-sensitive tert-butoxycarbonyl (Boc) protecting group, which might be compromised under harsher acidic brominating conditions (e.g., using HBr). The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at or below room temperature to minimize potential side reactions. The main drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification but is generally removable by crystallization or chromatography.
Alternative brominating agents that can be used include phosphorus tribromide (PBr₃). However, careful control of the reaction conditions is necessary, as the Lewis acidity of PBr₃ and the generation of HBr as a byproduct could potentially lead to the cleavage of the Boc group.
N-Alkylation Strategies Utilizing tert-butyl N-methylcarbamate
An alternative and convergent approach involves the direct N-alkylation of tert-butyl N-methylcarbamate chemicalbook.comnbinno.com. This method forms the C-N bond between the carbamate nitrogen and the butyl chain. The most common alkylating agent for this purpose is 1,4-dibromobutane (B41627), which provides the required four-carbon chain with a terminal bromine ready for further reactions.
The core of this strategy involves the deprotonation of the N-H bond of tert-butyl N-methylcarbamate to generate a nucleophilic carbamate anion. This anion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction (Sₙ2).
Reaction Scheme: tert-butyl N-methylcarbamate + Br-(CH₂)₄-Br --(Base)--> this compound
A critical challenge in this synthesis is controlling the selectivity of the alkylation. Several undesired side products can form:
Dialkylation: A second molecule of the carbamate can react with the remaining C-Br bond of the desired product, leading to a symmetrical diether.
Intramolecular Cyclization: The nitrogen of the newly formed product could potentially displace the terminal bromine to form an N-Boc-N-methylpyrrolidine ring.
Reaction with the solvent or base.
To favor the desired mono-alkylation product, reaction conditions must be carefully managed. Using a large excess of 1,4-dibromobutane can statistically favor mono-substitution. The choice of base and solvent is also crucial. A strong, non-nucleophilic base such as sodium hydride (NaH) is often used in an aprotic polar solvent like N,N-dimethylformamide (DMF) or THF. The reaction is typically run at low temperatures to control reactivity and the carbamate solution is often added slowly to the excess dihalide.
Optimization of Reaction Parameters and Yields in the Preparation of this compound
Optimizing the synthesis of this compound is essential for maximizing yield, minimizing impurities, and ensuring process scalability. The key parameters for optimization differ for the two primary synthetic routes.
For the bromination of alcohol pathway (2.1.1) , optimization focuses on the efficiency of the alcohol-to-bromide conversion while preserving the Boc group.
| Parameter | Condition | Objective/Rationale |
| Brominating Agent | CBr₄/PPh₃ (Appel) vs. PBr₃ | The Appel system is generally milder and less acidic, protecting the Boc group. PBr₃ requires careful temperature control and stoichiometry. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous, aprotic solvents are required to prevent quenching of intermediates. DCM is often preferred for its ease of removal. |
| Temperature | 0 °C to Room Temperature | Lower temperatures are used initially to control the exothermic reaction and prevent side product formation. |
| Stoichiometry | Slight excess of CBr₄/PPh₃ | Using 1.1 to 1.5 equivalents of the brominating reagents ensures complete consumption of the starting alcohol. |
| Workup/Purification | Filtration, Chromatography | Filtration can remove some of the triphenylphosphine oxide byproduct. Silica gel chromatography is typically required to isolate the pure product. |
For the N-alkylation pathway (2.1.2) , the primary goal is to achieve selective mono-alkylation and prevent the formation of byproducts.
| Parameter | Condition | Objective/Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases like NaH effectively deprotonate the carbamate without competing in the Sₙ2 reaction. Weaker bases may require higher temperatures or longer reaction times. |
| Solvent | DMF, THF, Acetonitrile | Aprotic polar solvents are needed to dissolve the carbamate salt and facilitate the Sₙ2 reaction. |
| Reactant Ratio | Large excess of 1,4-dibromobutane | Using a 5- to 10-fold excess of the dihalide statistically minimizes the chance of a second substitution on the product molecule. |
| Temperature | 0 °C to 60 °C | The optimal temperature balances reaction rate with selectivity. Higher temperatures can increase the rate of undesired side reactions. |
| Workup/Purification | Aqueous Quench, Extraction, Chromatography | The reaction is quenched to destroy excess base. The excess 1,4-dibromobutane must be removed, typically by vacuum distillation or extensive chromatographic separation. |
Emerging and Green Chemistry Methodologies for this compound Synthesis
In line with the principles of green chemistry, modern synthetic efforts aim to reduce waste, avoid hazardous materials, and improve energy efficiency. Several of these principles can be applied to the synthesis of this compound.
For the N-Boc protection step required to form the carbamate precursors, green methods are being developed to replace traditional catalysts and solvents. Research has shown that N-tert-butoxycarbonylation can be performed efficiently under solvent-free conditions or in aqueous media, avoiding the use of volatile organic solvents derpharmachemica.comnih.gov. The use of recyclable, solid-supported acid catalysts, such as Amberlite-IR 120, offers a greener alternative to homogeneous catalysts by simplifying product isolation and catalyst reuse derpharmachemica.com.
In the N-alkylation pathway , Phase-Transfer Catalysis (PTC) represents a significant green chemistry methodology. A PTC approach, using a catalyst like tetrabutylammonium (B224687) bromide, could facilitate the reaction between the aqueous-soluble carbamate salt and the organic-soluble 1,4-dibromobutane google.com. This would reduce or eliminate the need for large quantities of anhydrous polar aprotic solvents like DMF, which are under increasing environmental and safety scrutiny.
For the bromination pathway , a key green chemistry metric is atom economy. The Appel reaction has poor atom economy due to the generation of triphenylphosphine oxide as a high molecular weight byproduct. Emerging methodologies for bromination focus on developing catalytic systems or using brominating agents that result in less waste. While not yet specifically documented for this substrate, research into catalytic bromination using bromide salts and an oxidant could provide a more atom-economical and sustainable alternative.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl N 4 Bromobutyl N Methylcarbamate
Nucleophilic Substitution Reactions Involving the Terminal Bromine
The presence of a primary alkyl bromide in tert-butyl N-(4-bromobutyl)-N-methylcarbamate makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. These reactions allow for the introduction of a wide variety of functional groups at the terminus of the butyl chain.
Intermolecular S_N2 Reactions with Various Nucleophiles
The terminal bromine atom of this compound readily undergoes displacement by a range of nucleophiles. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, to facilitate the S_N2 pathway. The choice of base, temperature, and reaction time are crucial for optimizing the yield of the desired substitution product while minimizing potential side reactions.
Common nucleophiles that can be employed include azide (B81097), cyanide, amines, and thiols, leading to the formation of the corresponding azides, nitriles, amines, and thioethers, respectively. For instance, the reaction with sodium azide in DMF provides a straightforward route to the corresponding 4-azidobutyl derivative, a useful precursor for the introduction of an amino group via reduction or for use in click chemistry. Similarly, reaction with sodium cyanide can be used to extend the carbon chain and introduce a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Azide | Sodium Azide (NaN3) | DMF | 60-80 | tert-butyl N-(4-azidobutyl)-N-methylcarbamate | Data not available |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 70 | tert-butyl N-(4-cyanobutyl)-N-methylcarbamate | >90 (by analogy) |
| Amine | e.g., Piperidine (B6355638) | Acetonitrile | Reflux | tert-butyl N-methyl-N-(4-(piperidin-1-yl)butyl)carbamate | Data not available |
| Thiol | e.g., Sodium thiophenoxide | Ethanol | RT | tert-butyl N-methyl-N-(4-(phenylthio)butyl)carbamate | Data not available |
Note: Specific yield data for direct reactions of this compound is limited in publicly available literature; however, the provided information is based on analogous and well-established S_N2 reactions of similar alkyl bromides.
Intramolecular Cyclization Reactions to Form Heterocycles
The bifunctional nature of this compound also allows for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. Upon deprotonation of the carbamate (B1207046) nitrogen or, more commonly, after removal of the Boc group, the resulting amine can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom.
A prominent example of this is the formation of N-methylpiperidine. Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA), removes the Boc protecting group, yielding the corresponding secondary amine. Subsequent treatment with a base, or often spontaneously upon workup, this intermediate undergoes an intramolecular S_N2 reaction to form the six-membered ring of N-Boc-1-methylpiperidine. The reaction is driven by the formation of a thermodynamically stable, strain-free ring. The choice of reaction conditions is critical to favor the intramolecular pathway over competing intermolecular polymerization.
| Product Heterocycle | Reaction Conditions | Yield (%) |
|---|---|---|
| N-Boc-1-methylpiperidine | 1. Deprotection (e.g., TFA in CH2Cl2) 2. Basification (e.g., NaHCO3) | Data not available |
Reactions at the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Deprotection Strategies and Kinetics
The most common method for the deprotection of the N-Boc group in this compound is treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is frequently employed for this purpose. The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched or eliminated as isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to afford the secondary amine salt.
Kinetic studies on the acid-catalyzed deprotection of N-Boc amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration for certain acids like HCl. nih.gov This suggests a mechanism involving general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov In contrast, with an acid like TFA, a large excess is often required to achieve a reasonable reaction rate. nih.gov
Alternative deprotection methods that are milder and may offer greater functional group tolerance include the use of Lewis acids, silyl (B83357) halides, or thermal conditions.
| Reagent/Condition | Solvent | Key Features |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, efficient, but harsh for some substrates. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Effective, kinetics can be second-order in HCl. nih.gov |
| Lewis Acids (e.g., TMSI, ZnBr2) | Dichloromethane (DCM) | Milder conditions, can offer different selectivity. |
| Thermal | High-boiling solvents (e.g., Toluene) | Can be used for substrates sensitive to strong acids. |
Transcarbamation Reactions
Transcarbamation reactions involve the transfer of the carbamate group from one amine to another. While not extensively documented for this compound specifically, N-Boc protected amines can, under certain conditions, undergo such transformations. These reactions are typically promoted by strong bases or organometallic reagents and proceed through an isocyanate intermediate. The deprotonation of the carbamate nitrogen, followed by elimination of the tert-butoxide, would generate a transient isocyanate that can then be trapped by another amine. However, for N-alkyl-N-methylcarbamates, this pathway is less common than for N-H carbamates.
Mechanistic Studies of Key Transformation Pathways
The primary mechanistic pathways for the reactions of this compound are well-established principles in organic chemistry.
The intermolecular nucleophilic substitution at the terminal bromine proceeds via a classic S_N2 mechanism. This involves a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration if the carbon were chiral. The reaction is bimolecular, with the rate depending on the concentration of both the substrate and the nucleophile.
The intramolecular cyclization to form N-Boc-1-methylpiperidine, following deprotection, is also an S_N2 process. The rate of this intramolecular reaction is highly dependent on the chain length, with the formation of five- and six-membered rings being particularly favorable (Baldwin's rules).
The acid-catalyzed deprotection of the N-Boc group involves a multi-step mechanism. The initial step is the reversible protonation of the carbonyl oxygen of the carbamate. This is followed by the rate-determining step, which is the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is highly unstable and rapidly undergoes decarboxylation to release the free amine and carbon dioxide. The liberated amine is then protonated by the acid in the reaction medium to form the corresponding ammonium (B1175870) salt. Mechanistic studies have indicated that for some acids, a second molecule of the acid may be involved in the transition state of the rate-determining step, facilitating the departure of the tert-butyl group. nih.gov
Elucidation of Transition States and Reaction Intermediates
The primary reaction pathway for this compound is an intramolecular nucleophilic substitution (SN2) reaction, resulting in the formation of N-Boc-N-methylpyrrolidine and the displacement of the bromide ion. The elucidation of the transition state and any potential intermediates is critical to understanding the kinetics and stereochemistry of this cyclization.
Computational studies on analogous pyrrolidine (B122466) ring formations provide insight into the likely transition state geometry. The reaction is believed to proceed through a concerted, single-step mechanism characteristic of SN2 reactions. The transition state involves the nitrogen atom of the carbamate attacking the carbon atom bearing the bromine, with simultaneous breaking of the carbon-bromine bond.
Transition State Structure:
The transition state for the intramolecular cyclization is proposed to adopt a pentacoordinate, trigonal bipyramidal geometry at the electrophilic carbon center. In this arrangement, the nucleophilic nitrogen and the leaving bromide group occupy the apical positions, while the two hydrogen atoms and the adjacent carbon of the butyl chain reside in the equatorial plane. The bond formation between the nitrogen and the carbon, and the bond cleavage between the carbon and bromine, occur concurrently.
Computational modeling of similar cyclization reactions suggests that the energy barrier for the formation of the pyrrolidine ring is relatively low, indicating a facile process. For instance, studies on the cyclization to form pyrrolidinedione derivatives have shown that once the nucleophilic and electrophilic centers are in proximity, the activation energy for ring closure can be as low as 11.9 kJ mol−1 when the electrophile is activated. nih.gov While the substrate does not involve a carbonyl for activation in the same manner, the principle of a low-energy barrier for a 5-exo-tet cyclization is applicable.
Reaction Intermediates:
In a purely concerted SN2 mechanism, there are no true reaction intermediates. The reaction proceeds from the reactant to the product through a single energy maximum, which is the transition state. However, under certain conditions or with alternative mechanistic pathways, short-lived intermediates could be postulated. For example, in a more stepwise SN1-like pathway, a carbocation intermediate could be formed at the electrophilic carbon. However, given that the bromine is on a primary carbon, the formation of a primary carbocation is highly unfavorable, making the SN2 pathway the most probable route.
The table below summarizes the key species involved in the proposed SN2 cyclization of this compound.
| Species | Description | Key Structural Features |
| Reactant | This compound | Flexible alkyl chain, N-Boc-N-methyl group, primary alkyl bromide. |
| Transition State | Intramolecular SN2 transition state | Trigonal bipyramidal geometry at the electrophilic carbon; partial N-C bond formation and C-Br bond cleavage. |
| Product | N-Boc-N-methylpyrrolidinium bromide | Five-membered pyrrolidine ring, positively charged nitrogen (initially), bromide counter-ion. |
Following the initial cyclization, the product exists as a quaternary ammonium salt, which can then be deprotonated or undergo further reactions depending on the reaction conditions.
Catalytic Activation and Modulation of Reactivity in Reactions of this compound
The rate of the intramolecular cyclization of this compound can be significantly influenced by the addition of catalysts. Both base and Lewis acid catalysis can potentially modulate the reactivity of the substrate, albeit through different mechanisms.
Base Catalysis:
The N-H proton of a secondary carbamate can be abstracted by a strong base, thereby increasing the nucleophilicity of the nitrogen atom. However, in the case of this compound, the nitrogen is tertiary (N-methylated), and thus, there is no proton to be removed to enhance its nucleophilicity directly. Instead, the role of a base in this context is more likely to be as a scavenger for any acidic byproducts or to promote the reaction through other means, such as increasing the ionic strength of the medium.
In related N-alkylation reactions of carbamates, bases such as cesium carbonate (Cs2CO3), often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), have been shown to be highly effective. researchgate.netepa.govresearchgate.net The combination of a soft cation (Cs+) and a polar aprotic solvent can enhance the reactivity of the nucleophile. While the nitrogen in our target molecule is already alkylated, the general principle of using a carbonate base to facilitate the reaction is relevant. The base can help to neutralize the product, preventing potential product inhibition.
Lewis Acid Catalysis:
Lewis acids can activate the substrate towards nucleophilic attack by coordinating to the leaving group (the bromine atom). This coordination polarizes the C-Br bond, making the carbon atom more electrophilic and the bromide a better leaving group. Common Lewis acids that could be employed for this purpose include zinc halides (e.g., ZnBr2), aluminum halides (e.g., AlCl3), and tin halides (e.g., SnCl4). acsgcipr.org
The mechanism of Lewis acid catalysis would involve the formation of a complex between the Lewis acid and the bromine atom of the substrate. This complexation withdraws electron density from the C-Br bond, facilitating its cleavage during the nucleophilic attack by the nitrogen atom.
It is important to note that strong Lewis acids can also interact with the carbonyl oxygen of the Boc group, which could potentially lead to the deprotection of the amine under harsh conditions. acsgcipr.org Therefore, the choice of the Lewis acid and the reaction conditions must be carefully optimized to promote the desired cyclization without inducing side reactions.
The following table provides a comparative overview of potential catalytic systems for the cyclization of this compound, based on analogous reactions reported in the literature.
| Catalyst System | Proposed Role of Catalyst | Potential Advantages | Potential Disadvantages |
| None (Thermal) | Uncatalyzed intramolecular reaction. | Simple reaction conditions. | May require higher temperatures and longer reaction times. |
| Base (e.g., Cs2CO3) | Neutralizes product, may increase effective nucleophilicity. | Mild conditions, high yields in related N-alkylations. researchgate.net | Less effective for tertiary carbamates where N-H acidity is not a factor. |
| Phase-Transfer Catalyst (e.g., TBAI) | Facilitates transport of anionic species between phases. | Can enhance reaction rates in biphasic systems. | Requires a suitable two-phase solvent system. |
| Lewis Acid (e.g., ZnBr2) | Activates the C-Br bond by coordinating to the bromine atom. | Can lower the activation energy for C-Br bond cleavage. | Potential for Boc-deprotection with strong Lewis acids. acsgcipr.org |
Applications of Tert Butyl N 4 Bromobutyl N Methylcarbamate As a Versatile Synthetic Intermediate
Construction of Nitrogen-Containing Heterocyclic Systems
The ability to construct cyclic structures containing nitrogen is a cornerstone of medicinal and materials chemistry. Tert-butyl N-(4-bromobutyl)-N-methylcarbamate serves as an excellent precursor for the synthesis of saturated aza-heterocycles through intramolecular cyclization reactions.
Synthesis of Piperidines and Related Saturated Aza-Heterocycles
While the four-carbon chain in this compound is not directly suited for the formation of a six-membered piperidine (B6355638) ring via simple intramolecular cyclization, its analogous five-carbon homolog, tert-butyl N-(5-bromopentyl)-N-methylcarbamate, is a key intermediate for such transformations. The underlying principle involves the deprotonation of the carbamate (B1207046) nitrogen or a carbon atom alpha to a sufficiently activating group, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This process, known as intramolecular N-alkylation, leads to the formation of the N-Boc protected piperidine ring system. Subsequent removal of the Boc group under acidic conditions yields the desired piperidine derivative. The reaction conditions for such cyclizations are crucial and often involve the use of a strong base in an appropriate solvent.
| Precursor | Product | Base | Solvent | Yield (%) |
| tert-butyl N-(5-bromopentyl)-N-methylcarbamate | N-tert-butoxycarbonyl-N-methylpiperidine | NaH | THF | High |
| tert-butyl N-(5-iodopentyl)-N-methylcarbamate | N-tert-butoxycarbonyl-N-methylpiperidine | KHMDS | Toluene | >90 |
This table presents representative data for the synthesis of piperidines from analogous precursors.
Formation of Pyrrolidines and Other Five-Membered Nitrogen Heterocycles
The four-carbon backbone of this compound makes it an ideal precursor for the synthesis of five-membered pyrrolidine (B122466) rings. The intramolecular cyclization proceeds via a 5-exo-tet ring closure, which is kinetically and thermodynamically favored. The reaction is typically initiated by a base, which facilitates the intramolecular nucleophilic substitution of the bromide. The N-methyl-N-Boc protecting group strategy is advantageous as it prevents competing intermolecular reactions and allows for the isolation of the N-protected pyrrolidine, which can be deprotected at a later stage. Research has shown that the choice of base and solvent can significantly influence the efficiency of the cyclization.
| Reactant | Product | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | N-tert-butoxycarbonyl-N-methylpyrrolidine | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Reflux | Not specified |
| tert-butyl N-(4-chlorobutyl)-N-methylcarbamate | N-tert-butoxycarbonyl-N-methylpyrrolidine | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 80 | 85 |
This interactive data table showcases typical conditions for the synthesis of N-Boc-N-methylpyrrolidine.
Building Block for Diverse Amine Derivatives and Conjugates
Beyond its use in forming heterocyclic systems, the electrophilic nature of the bromobutyl moiety in this compound makes it a valuable alkylating agent. It can be employed to introduce a protected N-methyl-N-aminobutyl chain onto a variety of nucleophiles, leading to the synthesis of a wide array of amine derivatives and conjugates. This approach is particularly useful in drug discovery and development, where the incorporation of flexible aminoalkyl chains can significantly impact the pharmacological properties of a molecule.
The reaction involves the nucleophilic displacement of the bromide by amines, thiols, alcohols, or carbanions. The presence of the Boc protecting group ensures that the nitrogen atom of the reagent itself does not interfere with the alkylation reaction. Once the desired linkage is formed, the Boc group can be easily removed to liberate the secondary amine, which can then be further functionalized if required.
| Nucleophile | Product | Reaction Conditions |
| Primary/Secondary Amine | N-alkylated amine derivative | Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) |
| Thiol | Thioether conjugate | Base (e.g., NaH), Solvent (e.g., THF) |
| Phenol | Aryl ether derivative | Base (e.g., Cs2CO3), Solvent (e.g., DMF) |
This table illustrates the versatility of this compound as an alkylating agent.
Role in Retrosynthetic Strategies Towards Complex Natural Products and Pharmaceutical Scaffolds
In the realm of total synthesis, the strategic disconnection of complex target molecules into simpler, commercially available starting materials is paramount. N-Boc protected aminoalkyl halides, such as this compound, often feature as key synthons in retrosynthetic analysis. Their bifunctional nature allows them to bridge different fragments of a molecule or to introduce a specific nitrogen-containing moiety at a desired position.
For instance, in the synthesis of alkaloids or other nitrogen-containing natural products, a retrosynthetic disconnection might reveal a pyrrolidine or a more extended aminoalkyl side chain. In such cases, this compound or its analogs can be identified as the corresponding synthetic equivalent. The Boc protecting group offers the advantage of being stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule before its removal to unveil the amine functionality for subsequent steps. While specific examples directly employing this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the strategic importance of closely related N-protected haloalkanes is well-established.
Derivatization for Functional Material Precursors
The application of this compound in the synthesis of functional materials is an area of potential, though currently underexplored, research. The reactive handles at both ends of the molecule could, in principle, be utilized to incorporate this unit into polymeric structures or onto surfaces. For example, the bromoalkyl end could be used for grafting onto polymer backbones or for attachment to surfaces functionalized with nucleophilic groups. Subsequent deprotection of the Boc group would then expose the N-methylamino group, which could be used for further functionalization, such as quaternization to create cationic polymers or surfaces with applications in gene delivery or as antimicrobial agents. However, at present, there is a lack of specific research findings in the scientific literature detailing the derivatization of this compound for the preparation of functional material precursors.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of Tert Butyl N 4 Bromobutyl N Methylcarbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the carbon-hydrogen framework.
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra would provide foundational information on the number and types of protons and carbons in tert-butyl N-(4-bromobutyl)-N-methylcarbamate, more advanced techniques are required for a complete structural and conformational analysis.
Two-dimensional NMR experiments are crucial for unambiguously assigning NMR signals and determining the detailed connectivity and spatial relationships between atoms in a molecule.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the 4-bromobutyl chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, which would be instrumental in assigning the specific ¹H signal to its corresponding ¹³C signal in the butyl chain and the methyl and tert-butyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. For the title compound, HMBC would be critical in confirming the connectivity around the carbamate (B1207046) functional group, for instance, by showing correlations from the N-methyl protons to the carbonyl carbon and the adjacent methylene (B1212753) carbon of the butyl chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For this compound, NOESY could potentially reveal information about the preferred orientation of the bulky tert-butyl group relative to the rest of the molecule.
Despite the power of these techniques, specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound has not been reported in the scientific literature.
The carbamate functional group in this compound has a partial double bond character in the C-N bond, which can lead to restricted rotation and the presence of rotational isomers (rotamers) at lower temperatures. Dynamic NMR (DNMR) spectroscopy is the primary method used to study such conformational dynamics. By acquiring spectra at various temperatures, it is possible to observe the broadening and coalescence of signals corresponding to the interconverting rotamers. From this data, the energy barrier to rotation (activation energy, ΔG‡) can be calculated.
A DNMR study of the title compound would likely focus on the signals of the N-methyl and tert-butyl groups, as their chemical environments would be sensitive to the orientation around the carbamate C-N bond. However, there are no published dynamic NMR studies for this compound to confirm the presence of observable rotational barriers or to quantify their energy.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound. It can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound (C₁₀H₂₀BrNO₂), the theoretical exact mass could be calculated and compared to an experimental value from HRMS to confirm its elemental composition with high confidence.
Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would provide detailed information about the compound's fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the molecule's structure piece by piece. Common fragmentation patterns for N-Boc protected amines often involve the loss of the tert-butyl group or isobutylene (B52900), followed by the loss of carbon dioxide.
A detailed analysis of the fragmentation pathways for this compound based on experimental HRMS data is not available in the current body of scientific literature. A study on the fragmentation of tert-butoxycarbonyl (t-Boc) substituted drug precursors indicates that under Electrospray Ionization Collision-Induced Dissociation (ESI-CID), product ions are primarily formed by the loss of isobutylene (C₄H₈) and the subsequent loss of carbon dioxide (CO₂) nih.gov.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
For this compound, key vibrational bands would be expected for:
C=O stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of the carbamate carbonyl group.
C-N stretch: Vibrations associated with the carbamate C-N bond.
C-O stretch: Stretching vibrations of the C-O bonds in the tert-butoxy (B1229062) group.
C-H stretch: Multiple bands in the region of 2850-3000 cm⁻¹ corresponding to the various sp³ C-H bonds in the molecule.
C-Br stretch: A band in the lower frequency region of the spectrum (typically 500-600 cm⁻¹) corresponding to the carbon-bromine bond.
While these are the expected regions for the characteristic vibrations, specific, experimentally obtained IR and Raman spectra for this compound, along with detailed peak assignments, are not documented in publicly accessible scientific literature.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.
An X-ray crystallographic study of this compound would provide unambiguous proof of its structure and conformation in the solid state. However, to date, no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature.
Computational and Theoretical Investigations of Tert Butyl N 4 Bromobutyl N Methylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of carbamate-containing molecules.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy of tert-butyl N-(4-bromobutyl)-N-methylcarbamate. Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are commonly used for geometry optimization of carbamate (B1207046) derivatives. nih.gov These calculations account for electron correlation effects to provide accurate predictions of bond lengths, bond angles, and dihedral angles.
The presence of the flexible bromobutyl chain introduces multiple possible low-energy conformations. Computational searches can identify various conformers arising from rotations around the C-C single bonds of this chain. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | 1.23 Å |
| C-N (carbamate) Bond Length | 1.36 Å |
| O-C(O) Bond Length | 1.35 Å |
| C-Br Bond Length | 1.96 Å |
| O=C-N Bond Angle | 125.0° |
| C-N-C (methyl) Bond Angle | 118.5° |
| C-C-C-Br Dihedral Angle | Variable (multiple low-energy conformers) |
Note: These are representative values based on calculations for analogous carbamates and may vary slightly between different low-energy conformers.
Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov In carbamates, the HOMO is often localized on the carbamate moiety, particularly the nitrogen and oxygen atoms, while the LUMO can be distributed over the carbonyl group and adjacent atoms. semanticscholar.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. semanticscholar.org
DFT calculations are also a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. nih.govgithub.io These predicted shifts, when compared to experimental data, can help assign signals and confirm the proposed structure. For this compound, calculations would predict distinct signals for the tert-butyl protons, the N-methyl protons, and the four inequivalent methylene (B1212753) groups of the bromobutyl chain. The chemical shifts of the methylene protons would be influenced by their proximity to the electronegative nitrogen and bromine atoms.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) |
|---|---|
| tert-butyl (9H) | ~1.45 |
| N-methyl (3H) | ~2.85 |
| N-CH₂ (2H) | ~3.20 |
| N-CH₂-CH₂ (2H) | ~1.70 |
| Br-CH₂-CH₂ (2H) | ~1.90 |
| Br-CH₂ (2H) | ~3.40 |
Note: Predicted values are based on general principles and calculations for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the carbamate group would be predicted, typically in the range of 1680-1720 cm⁻¹. sctunisie.org Other characteristic vibrations include N-H stretching (if present in a related primary or secondary carbamate), C-N stretching, and C-O stretching modes. nih.gov Comparing the calculated vibrational spectrum with an experimental IR spectrum can provide detailed structural information. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment. aps.org
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape more extensively than static calculations. By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different rotamers of the butyl chain and to identify the most populated conformational states.
MD simulations are particularly powerful for studying the effects of solvents on molecular conformation and behavior. aps.orgresearchgate.net By explicitly including solvent molecules (e.g., water, chloroform, DMSO) in the simulation box, one can investigate how solvent-solute interactions, such as hydrogen bonding and dipole-dipole interactions, influence the conformational preferences of the carbamate. nih.gov For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. The solvent can also affect the rotational barrier around the carbamate C-N bond. nih.govresearchgate.net
Theoretical Studies of Reaction Mechanisms and Energy Landscapes
Theoretical calculations are crucial for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, and calculate the activation energies associated with different reaction pathways. researchgate.netresearchgate.net
A key reaction of interest for this molecule is nucleophilic substitution at the carbon atom bonded to the bromine. wikipedia.org This is a classic reaction for haloalkanes. wikipedia.org Theoretical studies could model the reaction with various nucleophiles to predict the feasibility and kinetics of such transformations. Both SN1 and SN2 mechanisms could be investigated, with the calculated energy barriers indicating the more likely pathway.
Another area of investigation is the stability and reactivity of the carbamate group itself. While generally stable, carbamates can undergo hydrolysis under certain conditions. nih.gov Theoretical models can elucidate the mechanism of hydrolysis, which could proceed through different pathways depending on the pH and the nature of the substituents. nih.gov
Cheminformatics and QSAR Approaches for Analog Design and Property Prediction
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a molecule with its properties or biological activity. researchgate.net While direct QSAR studies on this compound are not available, the principles can be applied for the design of analogs and the prediction of their properties.
Analog Design: By systematically modifying the structure of tert-butyl N-(4-bromobutyl)-N-methylcarbamatein silico (e.g., changing the length of the alkyl chain, replacing the bromine with other halogens, or altering the N-alkyl group), cheminformatics tools can be used to generate a library of virtual analogs. researchgate.net The properties of these analogs can then be predicted using computational methods.
Property Prediction (QSAR): If a set of carbamate analogs with known experimental data (e.g., reactivity, lipophilicity) is available, a QSAR model can be developed. nih.govplos.org This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog and then using statistical methods to find a mathematical equation that relates these descriptors to the observed property. nih.govresearchgate.netnih.gov Such a model could then be used to predict the properties of new, unsynthesized carbamate analogs, including derivatives of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| B3LYP |
| Chloroform |
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃), bromobutyl chain (δ ~3.4 ppm for BrCH₂), and carbamate carbonyl (δ ~155 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₀H₁₉BrNO₂⁺, expected m/z ~272.04) .
- HPLC : Purity assessment using a C18 column with UV detection at 210–220 nm .
Q. Advanced Analytical Approaches
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
- 2D NMR (COSY, HSQC) : Maps coupling interactions and assigns complex proton environments .
What are the key considerations when designing experiments to study the alkylation potential of this compound in organic synthesis?
Q. Basic Experimental Design
- Substrate Compatibility : Test reactivity with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures).
- Competing Reactions : Monitor for elimination (e.g., dehydrohalogenation) by tracking bromide ion release via ion chromatography .
Q. Advanced Mechanistic Insights
- Kinetic Studies : Use stopped-flow NMR to measure reaction rates and determine activation parameters (ΔH‡, ΔS‡).
- Computational Modeling : Density functional theory (DFT) calculations predict regioselectivity in alkylation reactions .
How do steric and electronic effects of the methyl and bromobutyl groups influence the reactivity of this carbamate in nucleophilic substitution reactions?
Steric Effects
The tert-butyl group creates significant steric hindrance, slowing reactions at the carbamate nitrogen. Conversely, the linear 4-bromobutyl chain offers flexibility, enhancing accessibility for nucleophilic attack .
Q. Electronic Effects
- Methyl Group : Electron-donating nature increases electron density at the carbamate nitrogen, potentially reducing electrophilicity.
- Bromobutyl Chain : The electron-withdrawing bromine atom polarizes the C-Br bond, facilitating SN2 mechanisms .
Q. Advanced Analysis
- Hammett substituent constants (σ) quantify electronic contributions.
- Steric parameters (e.g., A-values) compare substituent bulk .
What advanced analytical techniques are recommended for resolving contradictions in reported reaction outcomes involving this compound?
Q. Addressing Data Discrepancies
- Isotopic Labeling : Use ²H or ¹³C-labeled substrates to trace reaction pathways and identify intermediates .
- In Situ IR Spectroscopy : Monitors real-time changes in functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) during reactions .
- Multivariate Analysis : Applies chemometric tools (e.g., PCA) to correlate reaction variables (temperature, solvent) with yield .
In medicinal chemistry applications, what strategies are employed to evaluate the bioactivity of this compound derivatives?
Q. Basic Screening Approaches
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity Studies : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Q. Advanced Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ, kd) to receptors or proteins.
- Molecular Dynamics Simulations : Predict binding modes and stability of carbamate-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
